![molecular formula C18H12ClN3S B2355742 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole CAS No. 956779-41-2](/img/structure/B2355742.png)
2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (2-CPPT) is a small molecule that has been studied for its potential as a therapeutic agent for a variety of diseases. 2-CPPT is a novel thiazole derivative, and its structure is characterized by a chlorine atom attached to a phenyl group, a pyrazole group, and a thiazole ring. 2-CPPT has been studied for its potential to modulate the activity of several enzymes, receptors, and transporters, and has been found to have a variety of biological activities.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Chemical Analysis
- A compound closely related to 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has been characterized using quantum chemical methods and vibrational spectral techniques. The study involved FT-IR and FT-Raman spectroscopy, providing insights into the molecular structure and characteristics of the compound (Viji et al., 2020).
Antimicrobial and Antifungal Effects
- This compound has demonstrated promising antimicrobial and antifungal effects. Molecular docking studies were conducted to explore its interaction with different proteins, providing valuable information about its potential biological functions (Viji et al., 2020).
Corrosion Inhibition
- Derivatives of this compound, specifically quinoxaline derivatives, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. Their effectiveness was demonstrated through various methods including weight loss measurement and electrochemical impedance spectroscopy (Saraswat & Yadav, 2020).
Anticancer Potential
- Certain derivatives of this compound have shown anticancer activity, particularly against breast carcinoma cell lines. This was determined using WST-1 assay, indicating a concentration-dependent cellular growth inhibitory effect (Gomha, Salah, & Abdelhamid, 2014).
Molecular Docking Studies for Pharmacological Importance
- Molecular docking studies indicate that this compound and its derivatives may hold significant pharmacological importance. These studies help in understanding the chemical selectivity and reactivity sites in the molecule, potentially leading to new drug development (Venil et al., 2021).
Synthesis and Evaluation of Novel Derivatives
- Research has also focused on the synthesis and structural characterization of novel derivatives incorporating this compound. These studies contribute to the understanding of its properties and potential applications in various fields (Patel et al., 2013).
Antimicrobial Activity and Molecular Docking Analysis
- The compound has been subject to antimicrobial activity analysis and molecular docking to explore its interaction with bacterial and fungal strains, indicating its potential use in developing antimicrobial agents (Shanmugapriya et al., 2021).
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets to exert their pharmacological effects
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial activities . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-16-8-6-13(7-9-16)15-10-20-22(11-15)18-21-17(12-23-18)14-4-2-1-3-5-14/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSLKVRIYQIKBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C=C(C=N3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
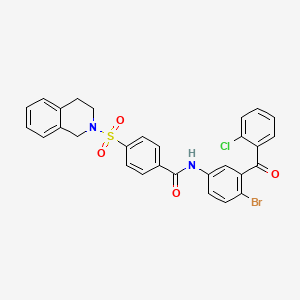


![9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride](/img/structure/B2355663.png)

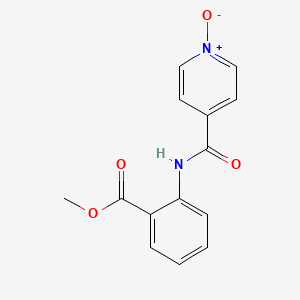
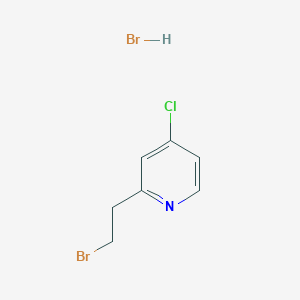
![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)
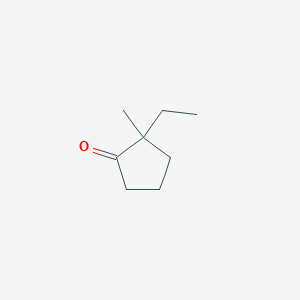
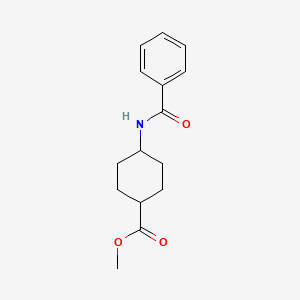
![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)
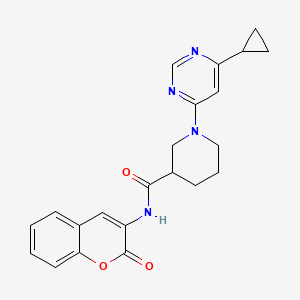

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)
